7-Butoxy-4-phenylchromen-2-one
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Overview
Description
7-butoxy-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of 7-butoxy-4-phenyl-2H-chromen-2-one consists of a chromen-2-one core with a butoxy group at the 7-position and a phenyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-4-phenyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one is reacted with butyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) . Another method involves the Pechmann condensation reaction, where phenol is condensed with ethyl acetoacetate in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of 7-butoxy-4-phenyl-2H-chromen-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-butoxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
7-butoxy-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as an anticoagulant, anti-inflammatory, and antiviral agent.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-butoxy-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity is attributed to its ability to inhibit the synthesis of vitamin K-dependent clotting factors. Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s interactions with various enzymes and receptors contribute to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-phenyl-2H-chromen-2-one: Similar structure but with a hydroxy group instead of a butoxy group.
4-phenyl-2H-chromen-2-one: Lacks the butoxy group at the 7-position.
7-butoxy-2H-chromen-2-one: Lacks the phenyl group at the 4-position.
Uniqueness
7-butoxy-4-phenyl-2H-chromen-2-one is unique due to the presence of both the butoxy and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its solubility, stability, and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C19H18O3 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
7-butoxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C19H18O3/c1-2-3-11-21-15-9-10-16-17(14-7-5-4-6-8-14)13-19(20)22-18(16)12-15/h4-10,12-13H,2-3,11H2,1H3 |
InChI Key |
XAVPECKRPUEKLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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